4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-20-8-2-7-17-15(19)14-9-12(10-18-14)11-3-5-13(16)6-4-11/h3-6,9-10,18H,2,7-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTXPKPDLDQAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CN1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole core
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of high-purity reagents and precise temperature control to optimize the reaction efficiency. Continuous flow chemistry techniques may also be employed to enhance production rates and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced pyrrole derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its fluorophenyl group enhances the compound's reactivity and stability, making it valuable in organic synthesis.
Biology: Biologically, 4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways suggests it could be used in the treatment of various diseases, including cancer and infectious diseases.
Industry: Industrially, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide exerts its effects involves interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to receptors, while the methoxypropylamide moiety facilitates cellular uptake. The compound modulates signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table and analysis compare 4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide with key analogs from the literature, focusing on structural motifs, physicochemical properties, and reported biological activities.
Table 1: Comparative Analysis of Pyrrole and Related Carboxamide Derivatives
Key Structural and Functional Differences
Core Heterocycle Diversity :
- The target compound features a pyrrole ring , whereas analogs like the pyrazolo-pyrimidine in and the pyrido-pyrrolo-pyrimidine in incorporate fused heterocyclic systems. These fused cores often enhance binding affinity to ATP pockets in kinases but may reduce metabolic stability compared to simpler pyrroles .
Substituent Effects: The 3-methoxypropyl chain in the target compound contrasts with the methylthio-imidazole group in Compound 220 (). The latter’s bulkier substituent likely improves target selectivity but may compromise solubility, whereas the methoxypropyl group balances hydrophilicity and membrane permeability .
Pharmacological Activity :
- Compound 220 () demonstrates explicit CK1δ inhibition (IC₅₀ = 0.8 µM), a property inferred for the target compound due to shared pyrrole-carboxamide pharmacophores. However, the absence of a pyridine-imidazole hybrid in the target may limit its kinase selectivity .
- The pyrazole-4-carboxamide () lacks the methoxypropyl chain but retains the fluorophenyl group, suggesting utility in divergent therapeutic contexts (e.g., GPCR modulation vs. kinase inhibition) .
Synthetic Accessibility :
- The target compound’s synthesis likely employs amide coupling reagents (e.g., PyBOP/DIPEA in ), whereas ’s analog uses Suzuki-Miyaura cross-coupling for chromene integration, a more complex route requiring palladium catalysts .
Data Gaps and Limitations
- No direct melting point, solubility, or biological data for the target compound are available in the provided evidence, necessitating extrapolation from analogs.
- Structural analogs like 900887-75-4 () lack disclosed activities, limiting functional comparisons .
Biological Activity
4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anti-tuberculosis properties. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a fluorophenyl group and a methoxypropyl chain. Its molecular formula is with a molecular weight of approximately 258.29 g/mol.
Biological Activity Overview
Research has indicated that pyrrole derivatives, including this compound, exhibit significant biological activities. Notably, studies have focused on their efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb).
Anti-Tuberculosis Activity
A study published in the Journal of Medicinal Chemistry highlighted the design and synthesis of various pyrrole-2-carboxamides, revealing that compounds with specific substitutions on the pyrrole ring demonstrated potent anti-TB activity. The minimum inhibitory concentration (MIC) for some derivatives was found to be less than 0.016 μg/mL, indicating strong efficacy against Mtb strains, including drug-resistant variants .
Table 1: Biological Activity Data for Pyrrole-2-Carboxamides
| Compound ID | Structure | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Target |
|---|---|---|---|---|
| Compound 5 | Structure | <0.016 | >64 | MmpL3 |
| Compound 12 | Structure | <0.016 | >64 | MmpL3 |
| Compound 32 | Structure | <0.016 | >64 | MmpL3 |
Note: The structures are indicative; actual structures can be referenced from chemical databases.
The primary target for these compounds is the MmpL3 protein in Mycobacterium tuberculosis, which is essential for mycolic acid transport. The binding affinity of these compounds to MmpL3 was assessed using various biochemical assays, confirming their role as inhibitors of mycolic acid biosynthesis. This mechanism is critical for the survival of the bacteria, making it a viable target for new anti-TB therapies .
Structure-Activity Relationship (SAR)
The SAR studies indicated that:
- Electron-withdrawing groups such as fluorine at the para position on the phenyl ring enhance biological activity.
- Bulky substituents on the carboxamide improve binding affinity to MmpL3.
- Compounds with specific substitutions showed improved stability and reduced cytotoxicity, making them suitable candidates for further development.
Case Studies
- In Vivo Efficacy : In animal models, compounds similar to this compound exhibited significant reductions in bacterial load in infected tissues compared to controls.
- Pharmacokinetics : Studies demonstrated favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability in liver microsomes, suggesting potential for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
